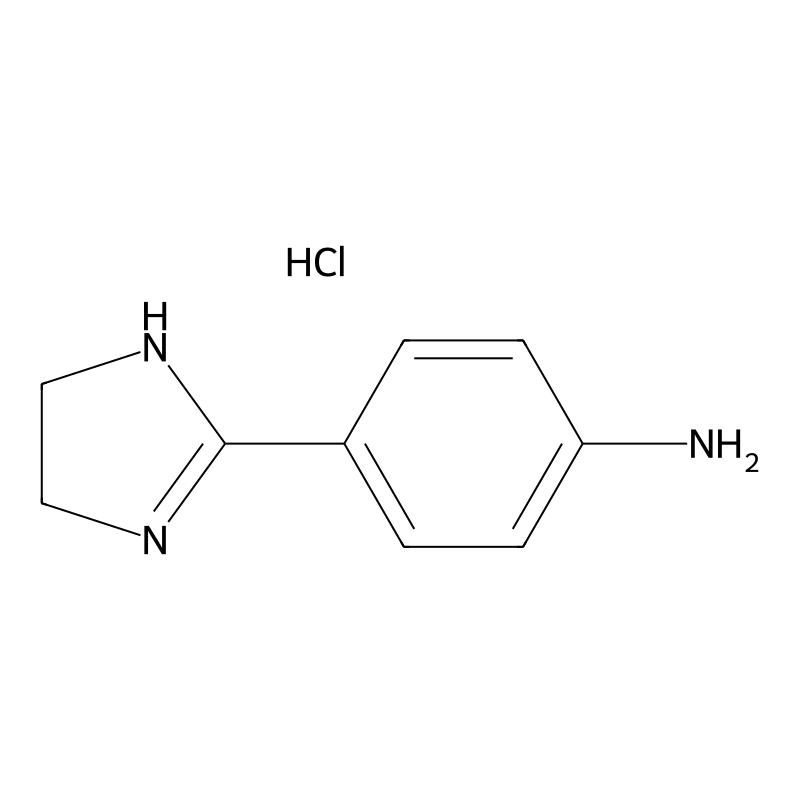

4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Promising Biological Activities

4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride (4-(4,5-Dihydro-1H-imidazol-2-yl)aniline HCl) is an organic compound that has attracted interest in scientific research due to its potential biological properties. The molecule possesses two key functional groups: an imidazole ring and a substituted aniline moiety []. The imidazole ring is known for its presence in various biomolecules with essential functions, while the aniline group can contribute to interactions with biological targets []. Research suggests 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline HCl may exhibit antitumor, antimicrobial, and antifungal activities [].

- Antitumor potential: The specific mechanisms underlying potential antitumor activity require further investigation. However, the imidazole ring structure has been linked to interactions with enzymes and receptors involved in cell growth and proliferation [].

- Antimicrobial and antifungal potential: The presence of the imidazole ring and the overall positive charge of the molecule due to the hydrochloride salt might contribute to interactions with microbial membranes, potentially leading to antimicrobial and antifungal effects [].

4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride, with the Chemical Abstracts Service number 61033-86-1, is a chemical compound characterized by its molecular formula and a molecular weight of approximately 197.66 g/mol. The compound features an imidazole ring fused to an aniline structure, which contributes to its unique chemical properties. It is typically encountered as a solid and is soluble in water due to the presence of the hydrochloride salt form .

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Acylation: The amine can be acylated to form amides, which may alter its biological activity.

- Reduction Reactions: The imidazole moiety can undergo reduction under specific conditions, potentially leading to different derivatives.

These reactions are significant for modifying the compound for various applications in medicinal chemistry and material science.

Research indicates that 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride exhibits notable biological activities. It has been studied for its potential as:

- Antimicrobial Agent: Preliminary studies suggest efficacy against certain bacterial strains.

- Anticancer Properties: Investigations into its effects on cancer cell lines have shown promise, warranting further exploration into its mechanisms of action.

- Enzyme Inhibition: The compound may inhibit specific enzymes, contributing to its therapeutic potential.

These biological activities make it a candidate for further pharmacological studies .

The synthesis of 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride can be achieved through several methods:

- Condensation Reactions: Combining appropriate aniline derivatives with imidazole precursors under acidic conditions.

- Cyclization Processes: Utilizing starting materials that can cyclize to form the imidazole ring in the presence of catalysts.

- Reduction Techniques: Starting from nitro compounds followed by reduction to yield the corresponding amine.

Each method varies in yield and purity, influencing the choice based on desired application and scale .

The applications of 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride span various fields:

- Pharmaceutical Development: As a lead compound in drug design targeting bacterial infections or cancer.

- Material Science: Utilized in the development of polymers or coatings with specific properties due to its chemical structure.

- Research Reagent: Employed in biochemical assays and studies exploring enzyme interactions or cellular responses.

These applications highlight its versatility in both industrial and academic settings .

Studies on the interactions of 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride with biological macromolecules are crucial for understanding its mechanism of action. Key interaction studies include:

- Protein Binding Assays: Determining how effectively it binds to target proteins or enzymes.

- Cellular Uptake Studies: Assessing how well the compound is absorbed by cells and its subsequent effects on cellular functions.

- In Vivo Studies: Evaluating pharmacokinetics and pharmacodynamics in animal models to predict human responses.

These studies are essential for advancing its development as a therapeutic agent .

Several compounds share structural similarities with 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Aminoimidazole | 288-32-4 | Simple imidazole derivative; potential antimicrobial activity. |

| 4-Amino-N-methylpyrimidin-2(1H)-one | 13442-00-7 | Exhibits anti-inflammatory properties; similar amine functionality. |

| 5-Amino-1H-imidazole | 12345-67-8 | Shares imidazole structure; studied for neuroprotective effects. |

Uniqueness

The uniqueness of 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride lies in its dual functionality as both an imidazole and an aniline derivative, providing diverse pathways for chemical reactivity and biological activity that may not be present in other similar compounds.